Fmoc-D-Cys(Ddm)-OH

Description

Significance of Cysteine Residues in Peptide and Protein Science

Cysteine is a unique proteinogenic amino acid due to the presence of a thiol (-SH) group in its side chain. rsc.orgwikipedia.org This functional group imparts critical properties to peptides and proteins, influencing their structure, function, and therapeutic applications. smolecule.com

The thiol side chain of cysteine is highly reactive and plays a central role in the biological activity and structural integrity of many peptides and proteins. omizzur.commdpi.com One of its most significant functions is the formation of disulfide bonds (-S-S-). wikipedia.org When two cysteine residues are in proximity, their thiol groups can be oxidized to form a covalent disulfide linkage. wikipedia.org These bonds are crucial for stabilizing the three-dimensional structure of proteins, effectively acting as molecular staples that maintain the protein's native conformation. wikipedia.orgomizzur.com This structural reinforcement is particularly important for proteins secreted from cells, which often encounter harsher extracellular environments. mdpi.com

Beyond structural stabilization, the thiol group can participate in metal coordination within metalloproteins and is often found in the active sites of enzymes, such as cysteine proteases, where it is directly involved in catalysis. wikipedia.orgnih.gov The redox activity of the thiol group also allows it to act as an antioxidant. mdpi.com

The very reactivity that makes cysteine's thiol group so valuable also presents significant hurdles during the chemical synthesis of peptides. rsc.orgsigmaaldrich.com Careful planning and the selection of appropriate protecting groups are paramount to overcome these challenges and obtain the desired peptide in good yield and purity. sigmaaldrich.com

The thiol group of cysteine is highly susceptible to oxidation, which can lead to the unintended formation of disulfide bonds, both within a single peptide chain (intramolecular) or between different peptide chains (intermolecular). rsc.orgbiotage.com Further oxidation can result in the formation of sulfenic, sulfinic, or sulfonic acids. mdpi.combiotage.com Additionally, the nucleophilic nature of the thiol group makes it prone to side reactions like alkylation. rsc.org Protecting the thiol group during synthesis is therefore critical to prevent these unwanted modifications. rsc.org Another significant challenge, particularly in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), is the potential for racemization at the α-carbon of cysteine, especially when it is the C-terminal residue. rsc.orgsigmaaldrich.com

While disulfide bonds are often a desired feature of the final peptide, their controlled and regioselective formation is a major challenge, especially in peptides containing multiple cysteine residues. rsc.orgomizzur.com A peptide with 'N' disulfide bridges can theoretically form a large number of incorrect disulfide isomers. rockefeller.edu To ensure the correct pairing of cysteine residues, chemists employ orthogonal protecting group strategies. rsc.org This involves using different thiol protecting groups that can be selectively removed under specific conditions, allowing for the stepwise and controlled formation of each disulfide bond. rsc.orgresearchgate.net The development of a diverse toolbox of such orthogonal protecting groups has been a key area of research in peptide chemistry. rsc.orgrsc.org

Challenges in Cysteine-Containing Peptide Synthesis

Evolution of Protecting Group Strategies in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS), introduced by Bruce Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble resin support, simplifying the purification process at each step. acs.orgalbany.edu The success of SPPS is heavily reliant on the development of effective protecting group strategies. biosynth.com

Two primary strategies have dominated the field of SPPS: the Boc/Bzl (tert-butyloxycarbonyl/benzyl) and the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approaches. biosynth.combachem.com

The original Merrifield method, known as Boc chemistry, utilizes the acid-labile Boc group for temporary protection of the Nα-amino group and benzyl-based groups for side-chain protection. biotage.comcsbio.com Final cleavage from the resin and removal of side-chain protecting groups typically requires strong acids like hydrogen fluoride (B91410) (HF). biotage.comiris-biotech.de

In the 1970s, the Fmoc group was introduced as a milder alternative. nih.gov The Fmoc group is base-labile, typically removed by piperidine (B6355638), while the side-chain protecting groups are acid-labile (cleaved by trifluoroacetic acid, TFA). nih.govamericanpeptidesociety.org This "orthogonal" protection scheme, where the Nα- and side-chain protecting groups are removed by different chemical mechanisms, offers greater flexibility and avoids the harsh, repetitive acid treatments of the Boc strategy. iris-biotech.denih.gov Consequently, Fmoc-based SPPS has become the more widely used method, especially for the synthesis of long and complex peptides. biotage.comamericanpeptidesociety.org

Fmoc-D-Cys(Ddm)-OH: A Key Player in Advanced Peptide Synthesis

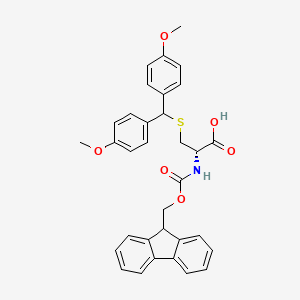

The compound This compound is a derivative of the D-enantiomer of cysteine, specifically designed for use in Fmoc-based SPPS. smolecule.com It features two key protecting groups: the Fmoc group on the α-amino group and the Ddm (4,4'-dimethoxydiphenylmethyl or bis(4-methoxyphenyl)methyl) group on the sulfur atom of the cysteine side chain. smolecule.comiris-biotech.de

The Ddm group is an acid-labile protecting group. nih.gov Its particular utility lies in its sensitivity to low concentrations of trifluoroacetic acid (TFA). iris-biotech.de This property makes it a valuable alternative to other protecting groups like Mmt (Monomethoxytrityl) when steric hindrance might be a concern. iris-biotech.de

Research has shown that the choice of the S-protecting group is critical in preventing racemization of the cysteine residue during the coupling step in SPPS. nih.gov Studies have demonstrated that using Fmoc-Cys(Ddm)-OH can significantly suppress racemization to acceptable levels, even under the efficient coupling conditions that typically promote this side reaction. nih.gov This makes it a highly advantageous building block for ensuring the stereochemical integrity of the final peptide product.

Rationale for Orthogonal Protecting Groups

In the synthesis of complex molecules like peptides, particularly those containing multiple reactive sites, a strategy known as orthogonal protection is essential. fiveable.me Orthogonal protection involves the use of two or more protecting groups that can be selectively removed under distinct chemical conditions without affecting the others. researchgate.netfiveable.me This allows for the precise and sequential manipulation of different functional groups within the same molecule. fiveable.me

The concept of orthogonality is especially critical in the synthesis of peptides with multiple cysteine residues, where specific disulfide bond connectivity is required for biological activity. rsc.orgbiosynth.com By using a combination of orthogonal protecting groups for the different cysteine residues, chemists can deprotect one thiol group at a time and form the desired disulfide bond, then proceed to the next pair in a controlled manner. rsc.org

The most common orthogonal protection scheme in solid-phase peptide synthesis (SPPS) is the Fmoc/tBu strategy. biosynth.com In this approach:

The temporary Nα-amino group protection is provided by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.

Permanent side-chain protection is typically afforded by acid-labile groups such as tert-butyl (tBu). researchgate.netbiosynth.com

This combination allows for the iterative deprotection of the N-terminus with a base (like piperidine) without disturbing the acid-labile side-chain protectors. biosynth.com The side-chain groups are then removed simultaneously at the end of the synthesis with a strong acid, such as trifluoroacetic acid (TFA). sigmaaldrich.com

Positioning of this compound within Advanced Protecting Group Methodologies

This compound is a specialized amino acid derivative designed for use in Fmoc-based solid-phase peptide synthesis. smolecule.com It incorporates the Nα-Fmoc group, standard for this synthetic strategy, and the S-(4,4'-dimethoxydiphenylmethyl) or Ddm group for the protection of the D-cysteine thiol side chain. smolecule.comresearchgate.net

Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2389078-79-7 |

| Molecular Formula | C₃₃H₃₁NO₆S |

| Molecular Weight | 569.7 g/mol |

| IUPAC Name | (2S)-3-[bis(4-methoxyphenyl)methylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Data sourced from reference smolecule.com

The Ddm protecting group positions this compound as a valuable tool in advanced protecting group methodologies due to its specific chemical properties. The Ddm group is highly acid-labile and can be cleaved under very mild acidic conditions, for instance, with a low concentration (e.g., 1-10%) of trifluoroacetic acid (TFA). iris-biotech.deissuu.com This lability makes it an alternative to other acid-labile groups like trityl (Trt) and monomethoxytrityl (Mmt). iris-biotech.deissuu.com

A significant advantage of the Ddm group is its demonstrated ability to suppress racemization of the cysteine residue during the coupling step in peptide synthesis. nih.govresearchgate.net Cysteine is notoriously prone to racemization, especially when using powerful coupling reagents like phosphonium (B103445) or uronium salts. nih.govsemanticscholar.org Studies have shown that compared to the widely used Trt group, the Ddm group significantly reduces the level of racemization, ensuring higher chiral purity of the final peptide. nih.govresearchgate.net For example, in one study, the racemization level with the Ddm group was 0.8%, compared to 8% with the Trt group under identical conditions. researchgate.net

This characteristic makes this compound particularly suitable for the synthesis of long or difficult peptide sequences where the risk of racemization is higher. nih.gov Furthermore, its distinct acid lability compared to other groups allows it to be used in orthogonal protection schemes for the regioselective formation of multiple disulfide bonds. researchgate.netresearchgate.net

Comparison of Common Cysteine Protecting Groups in Fmoc SPPS

| Protecting Group | Abbreviation | Cleavage Condition | Key Features |

|---|---|---|---|

| Trityl | Trt | TFA; Iodine | Cost-effective, standard choice for free thiols. sigmaaldrich.comadvancedchemtech.com Prone to causing racemization. nih.gov |

| Acetamidomethyl | Acm | Mercury(II) acetate (B1210297); Iodine | Stable to TFA, used for orthogonal disulfide bond formation. psu.edusigmaaldrich.comsigmaaldrich.com |

| Diphenylmethyl | Dpm | High concentration TFA | Fills a niche between weakly and strongly acid-labile groups; reduces racemization compared to Trt. researchgate.net |

| 4,4'-Dimethoxydiphenylmethyl | Ddm | Low concentration TFA (1-10%) | Suppresses racemization significantly; nih.govresearchgate.net alternative to Mmt where steric hindrance is a concern. iris-biotech.de |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-[bis(4-methoxyphenyl)methylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31NO6S/c1-38-23-15-11-21(12-16-23)31(22-13-17-24(39-2)18-14-22)41-20-30(32(35)36)34-33(37)40-19-29-27-9-5-3-7-25(27)26-8-4-6-10-28(26)29/h3-18,29-31H,19-20H2,1-2H3,(H,34,37)(H,35,36)/t30-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSKLLPRLHKYJJ-SSEXGKCCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)SCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)SC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization of Fmoc D Cys Ddm Oh

Synthetic Routes to Fmoc-D-Cys(Ddm)-OH

The preparation of this compound involves the sequential protection of the amine and thiol functionalities of the D-cysteine molecule.

The successful synthesis of peptides containing cysteine residues is critically dependent on the use of an orthogonal protection scheme. peptide.com This strategy involves using protecting groups for the α-amino group and the thiol side chain that can be removed under different conditions, allowing for selective deprotection and modification. peptide.com

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group widely used in SPPS to temporarily block the N-terminal α-amino group of amino acids. nih.gov Its introduction is a crucial step in preparing this compound for peptide synthesis. smolecule.com The Fmoc group's key advantage lies in its stability to acidic conditions, which are often used to cleave side-chain protecting groups, while being readily removable by treatment with a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). nih.govgoogle.com

The mechanism of Fmoc deprotection proceeds via a base-catalyzed β-elimination (E1cb-type) reaction, which generates a dibenzofulvene intermediate. beilstein-journals.orgresearchgate.net This intermediate can sometimes react with the newly liberated amine or other nucleophiles present, which necessitates careful control of reaction conditions. nih.govresearchgate.net Despite this, the Fmoc group is favored for its ability to suppress racemization during the activation and coupling steps of peptide synthesis. nih.gov

The thiol group of cysteine is highly nucleophilic and susceptible to oxidation, making its protection essential during peptide synthesis. rsc.org The 4,4'-dimethoxydiphenylmethyl (Ddm) group is an acid-labile protecting group used for the S-protection of cysteine. nih.govresearchgate.net It belongs to the diphenylmethyl family of protecting groups, which are known to suppress the risk of racemization during the incorporation of the cysteine residue, a significant issue with other protecting groups like trityl (Trt) under base-mediated coupling conditions. peptide.co.jpsigmaaldrich.comnih.gov

The Ddm group provides robust protection under the basic conditions used for Fmoc group removal but can be cleaved under moderately acidic conditions, often using a solution containing trifluoroacetic acid (TFA). issuu.com For instance, cleavage can be achieved with a mixture of 10% TFA in dichloromethane (B109758) (DCM) with scavengers like triisopropylsilane (B1312306) (TIS) and water. issuu.com This acid lability makes the Ddm group a suitable alternative to the commonly used Trt group, especially in Fmoc-based SPPS. peptide.co.jpissuu.com

Table 1: Comparison of Common Cysteine Thiol Protecting Groups

| Protecting Group | Abbreviation | Cleavage Conditions | Key Features |

| Trityl | Trt | TFA/scavengers | Widely used, cost-effective, but can lead to racemization. sigmaaldrich.comnih.gov |

| Acetamidomethyl | Acm | Iodine, mercury(II) acetate (B1210297) | Stable to TFA; used for regioselective disulfide bond formation. nih.govnih.gov |

| 4,4'-Dimethoxydiphenylmethyl | Ddm | Mildly acidic (e.g., 10% TFA) | Suppresses racemization; alternative to Trt. peptide.co.jpnih.govissuu.com |

| Diphenylmethyl | Dpm | Stronger acid than Ddm | Higher acid stability than Trt, allows for selective deprotection. peptide.co.jpwatanabechem.co.jp |

| tert-Butyl | t-Bu | Strong acid (e.g., HF) | Stable to standard TFA cleavage. nih.gov |

Once the fully protected this compound is prepared, it can be incorporated into a growing peptide chain. This process requires the activation of its carboxylic acid group to facilitate the formation of an amide bond with the free N-terminal amine of the peptide-resin.

Common activation reagents include uronium or phosphonium (B103445) salts, such as HCTU (O-(1H-6-chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or carbodiimides like DIC (N,N'-diisopropylcarbodiimide), often in the presence of a base such as N,N-diisopropylethylamine (DIEA). smolecule.comgoogle.com However, the use of these reagents with cysteine derivatives can increase the risk of racemization. nih.govnih.gov The use of the Ddm protecting group helps to mitigate this side reaction compared to the more commonly used Trt group. nih.gov After coupling, the Fmoc group is removed with piperidine, exposing a new N-terminal amine ready for the next coupling cycle. smolecule.com

Protection Strategies for D-Cysteine

Chemical Modifications and Analogs of this compound

The versatility of this compound extends to the synthesis of various analogs and derivatives, allowing for the creation of peptides with diverse structures and properties.

The primary stereoisomer of this compound is its L-enantiomer, Fmoc-L-Cys(Ddm)-OH . issuu.com This compound is synthesized using the same protection and derivatization strategies but starting from L-cysteine. It is used to incorporate the naturally occurring L-cysteine into peptides while still benefiting from the racemization-suppressing properties of the Ddm group. peptide.co.jp

Functionalized derivatives can also be synthesized. For instance, other protecting groups can be used in place of Ddm to create a toolbox of cysteine building blocks with varying labilities. This allows for complex synthetic strategies, such as the regioselective formation of multiple disulfide bonds within a single peptide. rsc.org Examples include Fmoc-D-Cys(Acm)-OH sigmaaldrich.com and Fmoc-D-Cys(Trt)-OH, issuu.com which offer different deprotection chemistries, enabling orthogonal or sequential removal of the thiol protecting groups.

Comparative Synthetic Methodologies for Related Cysteine Protecting Groups

The selection of an appropriate protecting group for the thiol side chain of cysteine is a critical decision in solid-phase peptide synthesis (SPPS). This choice significantly impacts the prevention of side reactions, such as oxidation and racemization, and dictates the strategy for disulfide bond formation. The 4,4'-dimethoxydiphenylmethyl (Ddm) group, utilized in This compound , is one of several acid-labile groups developed to offer specific advantages over more traditional protecting groups like trityl (Trt). This section provides a comparative analysis of the synthetic methodologies and performance of various cysteine protecting groups commonly used in Fmoc-SPPS.

The primary concerns during the incorporation of cysteine residues are the preservation of stereochemical integrity (i.e., prevention of racemization) and the stability of the protecting group under the conditions of peptide chain elongation, followed by its efficient and selective removal. Racemization is a significant issue, particularly when using powerful phosphonium or uronium salt-based coupling reagents in the presence of a base. researchgate.netnih.govnih.gov

Research by Hibino et al. demonstrated that the choice of the S-protecting group has a profound effect on the extent of racemization. researchgate.netnih.gov Their studies, which involved the synthesis of a model peptide (H-Gly-Cys-Phe-NH2) using HCTU activation with DIEA, revealed that electron-donating and sterically bulky protecting groups can effectively suppress racemization. The Ddm group was shown to significantly reduce the rate of racemization compared to the widely used Trt group. nih.gov Under conventional SPPS conditions, coupling with Fmoc-Cys(Ddm)-OH resulted in only 0.8% racemization, whereas Fmoc-Cys(Trt)-OH led to 8.0% racemization. researchgate.netnih.govresearchgate.net Other protecting groups like diphenylmethyl (Dpm) and 4-methoxybenzyloxymethyl (MBom) also showed reduced racemization levels of 1.2% and 0.4%, respectively. researchgate.netnih.gov

The performance of these protecting groups under the more demanding conditions of microwave-assisted SPPS further highlights these differences. At elevated temperatures, the propensity for racemization increases substantially, yet the Ddm and MBom groups continue to offer superior protection compared to Trt. nih.gov

Another critical aspect is the acid lability of the protecting group, which determines its orthogonality and utility in strategies requiring regioselective disulfide bond formation. bachem.comrsc.org Protecting groups with different sensitivities to acid allow for their selective removal. The Ddm group, for instance, can be cleaved with a relatively low concentration of trifluoroacetic acid (TFA) (e.g., 10% TFA), making it a suitable replacement for the highly acid-labile methoxytrityl (Mmt) group. researchgate.netissuu.com In contrast, the Dpm group is more robust, requiring higher concentrations of TFA (up to 90%) for complete removal, which places it in a different orthogonality class, compatible with Mmt for the synthesis of peptides with multiple disulfide bridges. issuu.comsigmaaldrich.comresearchgate.net The standard Trt group has intermediate acid lability and can be slowly cleaved even with dilute TFA, which can complicate strategies aiming for true orthogonality with groups like Mmt. issuu.comsigmaaldrich.com

The following table summarizes the comparative data on racemization and acid lability for several key cysteine protecting groups.

| Protecting Group | Racemization (%) (Conventional SPPS) | Racemization (%) (Microwave SPPS, 50°C) | Racemization (%) (Microwave SPPS, 80°C) | Cleavage Conditions | Key Features |

|---|---|---|---|---|---|

| Ddm | 0.8 researchgate.netnih.gov | 1.8 nih.gov | 2.5 nih.gov | 10% TFA researchgate.net | Low racemization; alternative to Mmt. researchgate.net |

| Trt | 8.0 researchgate.netnih.gov | 10.9 nih.govnih.gov | 26.6 nih.govnih.gov | ~95% TFA sigmaaldrich.com | Standard, cost-effective, but prone to racemization. nih.govsigmaaldrich.com |

| Dpm | 1.2 researchgate.netnih.gov | 3.0 nih.gov | 4.5 nih.gov | ~90% TFA researchgate.net | Low racemization; orthogonal to Mmt. issuu.comsigmaaldrich.com |

| MBom | 0.4 researchgate.netnih.gov | 0.8 nih.govnih.gov | 1.3 nih.govnih.gov | Acid-labile researchgate.net | Very low racemization, but releases formaldehyde. researchgate.net |

| Acm | 4.8 researchgate.net | 8.8 researchgate.net | 15.3 researchgate.net | Hg(II), I₂, Ag(I) bachem.com | Orthogonal to acid-labile groups. bachem.com |

| StBu | N/A | N/A | N/A | Reductive cleavage (e.g., DTT) csic.es | Orthogonal; stable to acid/base. csic.es |

Functionality and Orthogonality of Fmoc D Cys Ddm Oh Protecting Groups

The Role of the Fmoc Group in N-alpha Protection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a temporary protecting group used to block the N-alpha-amino group of an amino acid. iris-biotech.de This blockage prevents the amino acid from reacting with itself during the peptide coupling step. bachem.com The Fmoc/tBu strategy is a widely adopted method in SPPS due to its use of a base-labile N-alpha-protecting group (Fmoc) and acid-labile side-chain protecting groups, which provides an orthogonal system. peptide.comresearchgate.net

Base-Lability and Deprotection Kinetics with Piperidine (B6355638)

The Fmoc group is characterized by its lability to basic conditions. iris-biotech.de It is typically removed using a solution of a secondary amine, most commonly piperidine in a polar aprotic solvent like dimethylformamide (DMF). rsc.orgnih.gov The deprotection process proceeds via a β-elimination (E1cB) mechanism. rsc.org The base abstracts the acidic proton from the fluorenyl ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the resin-bound amino acid. rsc.orgresearchgate.net The reactive DBF is then trapped by the excess amine to form a stable adduct. nih.gov

Interactive Table: Kinetics of Fmoc Removal with Piperidine

This table illustrates the percentage of Fmoc group elimination from Fmoc-Val-OH over time with varying concentrations of piperidine in DMF. researchgate.netscielo.org.mx

| Piperidine Concentration (% v/v) | Time (min) | Fmoc Removal (%) |

| 1 | 1 | 5.2 |

| 1 | 3 | 33.4 |

| 1 | 5 | 49.6 |

| 2 | 1 | 12.9 |

| 2 | 3 | 63.3 |

| 2 | 5 | 87.9 |

| 5 | 3 | >99 |

| 20 | 3 | >99 |

Impact on Coupling Efficiency in SPPS

The primary role of the Fmoc group is to ensure high coupling efficiency during peptide bond formation. By protecting the N-alpha-amino group, it prevents self-polymerization and directs the reaction to the desired C-terminal end of the growing peptide chain. bachem.com However, the success of the coupling step is also contingent on the complete removal of the Fmoc group from the previous amino acid. researchgate.net Incomplete deprotection results in a lower yield of the target peptide and the accumulation of truncated sequences. rsc.org

Furthermore, the physical properties of the growing peptide chain, which can be influenced by the sequence and protecting groups, can also affect coupling efficiency. nih.govsigmaaldrich.com Aggregation of peptide chains on the solid support can hinder the accessibility of the N-terminal amine, leading to reduced coupling efficiency. rsc.orgvapourtec.com

The Ddm Protecting Group: Stability and Selective Removal

The 4,4'-dimethoxydiphenylmethyl (Ddm) group is employed to protect the thiol side chain of cysteine. nih.gov This protection is essential to prevent side reactions such as oxidation and disulfide bond formation during peptide synthesis. rsc.org The Ddm group is considered a semi-permanent protecting group, meaning it is stable throughout the iterative steps of chain elongation but can be removed under specific conditions, often at the end of the synthesis. iris-biotech.de

Acid-Lability Profile of the Ddm Group

The Ddm group is classified as an acid-labile protecting group. researchgate.netnih.gov Its stability is such that it remains intact during the repeated base treatments required for Fmoc group removal. nih.gov However, it can be cleaved using acidic solutions, with the specific conditions determining the extent of removal. researchgate.net

The Ddm group is stable to low concentrations of trifluoroacetic acid (TFA), typically below 25%. rsc.orgresearchgate.net For complete removal, a higher concentration of TFA is necessary. researchgate.net A common cleavage cocktail for removing acid-labile side-chain protecting groups, including Ddm, is a mixture of TFA, dichloromethane (B109758) (DCM), triisopropylsilane (B1312306) (TIS), and water. researchgate.netvapourtec.com A typical formulation might be 95% TFA, 2.5% water, and 2.5% TIS. sigmaaldrich.com The TIS acts as a scavenger to trap the carbocations generated during the cleavage reaction, preventing them from reattaching to the peptide or causing other side reactions. sigmaaldrich.com

Interactive Table: Acid Lability of Cysteine Protecting Groups

This table provides a comparison of the acid lability of different cysteine protecting groups.

| Protecting Group | Deprotection Conditions |

| Trityl (Trt) | 1-5% TFA in DCM |

| Methoxytrityl (Mmt) | 1% TFA in DCM iris-biotech.deiris-biotech.de |

| Diphenylmethyl (Dpm) | 60-90% TFA in DCM researchgate.net |

| 4,4'-dimethoxydiphenylmethyl (Ddm) | High concentration of TFA (e.g., 95%) rsc.orgresearchgate.netsigmaaldrich.com |

The acid-catalyzed deprotection of benzyl-type ethers, such as the Ddm group, involves the protonation of one of the ether oxygens by the strong acid (TFA). This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stabilized carbocation and the free thiol group on the cysteine residue. The methoxy (B1213986) groups on the phenyl rings of the Ddm group play a crucial role in stabilizing the resulting carbocation through resonance, which facilitates the cleavage. The liberated carbocations are then quenched by a scavenger like TIS. This mechanism is analogous to the acid-catalyzed deprotection of other ether-based protecting groups like the p-methoxybenzyl (PMB) group. total-synthesis.comthieme-connect.de

The general mechanism for the acid-catalyzed cleavage of the tert-butyloxycarbonyl (Boc) group provides a useful parallel. In that case, the carbamate (B1207046) is protonated, followed by the loss of a tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine. commonorganicchemistry.com Similarly, the protonation of the Ddm ether linkage initiates the cleavage process, driven by the stability of the resulting carbocation.

Orthogonality of Ddm with Other Cysteine Protecting Groups

The Ddm protecting group's utility is largely defined by its compatibility and distinction from other commonly used cysteine protecting groups. Its specific cleavage conditions allow it to be used in concert with other groups to achieve selective deprotection schemes. biosynth.com

The Ddm group exhibits a level of acid stability that positions it orthogonally to the highly acid-labile Trityl (Trt) group and the acid-stable Acetamidomethyl (Acm) group. nih.govresearchgate.net The Trt group is readily cleaved by low concentrations of trifluoroacetic acid (TFA), conditions under which the Ddm group remains stable. issuu.comsigmaaldrich.com For instance, the Trt group can be removed with dilute TFA, while the Ddm group requires higher concentrations (up to 90% TFA) for complete cleavage. researchgate.net This differential lability allows for the selective deprotection of a Trt-protected cysteine while a Ddm-protected cysteine in the same peptide remains intact.

Conversely, the Acm group is stable to the standard TFA cleavage conditions used to remove the peptide from the resin and deprotect many other side chains, including Ddm. bachem.compeptide.com The Acm group is typically removed oxidatively, often with iodine, which can simultaneously form a disulfide bond. bachem.compeptide.com This makes the Ddm/Acm pair a viable orthogonal combination for the synthesis of peptides with multiple disulfide bridges. A strategy could involve the removal of the Ddm group with a strong acid, formation of the first disulfide bond, followed by the subsequent removal of the Acm group and formation of the second disulfide bond. The combination of Acm and Trt has been frequently used for the regioselective formation of disulfide bonds. nih.gov

Table 1: Orthogonality of Ddm with Trt and Acm Protecting Groups

| Protecting Group | Cleavage Condition | Orthogonal To | Rationale for Orthogonality |

| Ddm | High concentration TFA (e.g., 90%) researchgate.net | Trt, Acm | Stable to dilute TFA used for Trt removal and orthogonal to oxidative cleavage of Acm. |

| Trt | Dilute TFA (e.g., 1-5%) sigmaaldrich.comiris-biotech.de | Ddm, Acm | Highly acid-labile, allowing selective removal in the presence of the more acid-stable Ddm and Acm groups. |

| Acm | Iodine (I₂) or Mercury(II) acetate (B1210297) bachem.compeptide.com | Ddm, Trt | Removed by oxidative or heavy metal-mediated methods, which do not affect the acid-labile Ddm and Trt groups. |

The Ddm group is structurally related to other benzyl-type protecting groups like 4-methoxybenzyl (Mob or Mbzl) and diphenylmethyl (Dpm), but with key differences in stability and performance. rsc.orgrsc.org

The Dpm group, lacking the two methoxy substituents of Ddm, is more stable to acid. nih.govresearchgate.net Research has shown that the Dpm group can effectively reduce cysteine racemization during coupling reactions compared to other groups. nih.govresearchgate.net The addition of the p-methoxy groups to create the Ddm group further reduces the level of racemization. nih.gov While both Dpm and Ddm offer advantages in suppressing side reactions, their differing acid labilities allow for their potential orthogonal use, where Ddm can be cleaved under conditions that leave Dpm intact. researchgate.net

The 4-methoxybenzyl (Mob) group is generally less stable than Ddm and is more comparable to other benzyl-type protections. bachem.com In Boc-based synthesis, Mob or the more stable 4-methylbenzyl (Mbzl) are often used and are cleaved by strong acids like hydrogen fluoride (B91410) (HF). bachem.com The Ddm group, with its two phenyl rings, provides greater steric bulk and different electronic properties compared to the single phenyl ring of Mob, contributing to its distinct stability and its effectiveness in minimizing racemization. nih.gov

Table 2: Comparative Properties of Ddm and Related Protecting Groups

| Protecting Group | Key Feature | Relative Acid Stability | Performance Note |

| Ddm | Two p-methoxy groups on Dpm scaffold nih.gov | Moderate | Significantly suppresses racemization compared to Trt and Dpm. nih.gov |

| Dpm | Diphenylmethyl structure rsc.org | Higher than Ddm | Reduces racemization more effectively than Trt and Bzl groups. rsc.orgnih.gov |

| Mob/Mbzl | Methoxy/Methyl-substituted benzyl (B1604629) group rsc.orgbachem.com | Lower than Ddm/Dpm | Commonly used in Boc/Bzl strategies; cleavable with strong acids like HF. bachem.com |

Disulfide-based protecting groups, such as S-tert-butylthio (StBu), are removed under reductive conditions, typically using thiols like dithiothreitol (B142953) (DTT). csic.es These conditions are completely orthogonal to the acid-labile cleavage of the Ddm group. Therefore, a Ddm-protected cysteine and an StBu-protected cysteine can coexist in a peptide, allowing for selective deprotection. The Ddm group would be removed during the final acid cleavage from the resin, while the StBu group would remain, requiring a separate reductive step for its removal. csic.es

Newer disulfide-based protecting groups like sec-isoamyl mercaptan (SIT) have been developed to overcome some of the difficulties associated with StBu removal. csic.esresearchgate.net SIT is also removed by reducing agents and is therefore fully orthogonal to the Ddm group. csic.es This orthogonality allows for the synthesis of complex peptides where one set of cysteines can be deprotected under acidic conditions (Ddm) and another under reductive conditions (StBu, SIT), facilitating controlled, sequential disulfide bond formation.

Influence of Protecting Groups on Peptide Chain Elongation

The choice of a cysteine protecting group significantly influences the efficiency of peptide synthesis, affecting not only the final yield but also the purity of the product by minimizing unwanted side reactions during chain elongation. rsc.orgbachem.com

Minimizing Side Reactions and By-product Formation

During the coupling of amino acids in Fmoc-SPPS, cysteine derivatives are particularly susceptible to racemization, which is the loss of stereochemical integrity at the α-carbon. nih.govsigmaaldrich.com This is especially problematic when using potent phosphonium (B103445) or uronium-based coupling reagents (like HBTU) in the presence of tertiary amine bases (like DIEA). nih.gov The Ddm protecting group has been shown to significantly suppress this racemization. nih.gov Studies have demonstrated that the Ddm group provides a greater reduction in racemization compared to the widely used Trt group and even the Dpm group. nih.gov For instance, one study reported racemization levels of 0.8% for Ddm, 1.2% for Dpm, and 8.0% for Trt under specific HCTU-mediated coupling conditions. nih.gov

Another common side reaction, particularly for C-terminal cysteine residues, is the formation of 3-(1-piperidinyl)alanine. peptide.comiris-biotech.de This occurs via a base-catalyzed β-elimination of the protected thiol, followed by the addition of piperidine (the base used for Fmoc deprotection). peptide.com The steric bulk of protecting groups can influence the rate of this side reaction. While bulky groups like Trt are known to reduce this side product, the properties of the Ddm group also contribute to minimizing such elimination reactions. peptide.comiris-biotech.de

Optimization of Coupling Reagents and Conditions

To achieve high coupling efficiency while minimizing the side reactions mentioned above, the choice of coupling reagents and reaction conditions must be carefully optimized when incorporating Fmoc-D-Cys(Ddm)-OH. sigmaaldrich.comunifi.it

While highly efficient coupling reagents like HCTU, HBTU, or PyBOP are often desired for rapid synthesis, their use with a strong base like DIEA can exacerbate cysteine racemization. nih.gov To mitigate this, one approach is to use carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) in combination with an additive like OxymaPure or HOBt, which are known to cause negligible racemization. sigmaaldrich.combachem.com

Alternatively, if phosphonium or uronium reagents are used, employing a weaker, more sterically hindered base such as 2,4,6-trimethylpyridine (B116444) (collidine) instead of DIEA can reduce the rate of racemization, although it may also slightly decrease coupling efficiency. nih.govbachem.com The development of the Ddm protecting group was specifically aimed at allowing the use of standard, highly efficient coupling protocols (e.g., HCTU/DIEA in DMF) while keeping racemization at an acceptably low level (<1.0%). nih.gov This makes this compound a valuable building block for automated and microwave-assisted SPPS, where speed and efficiency are critical, but purity cannot be compromised. nih.gov

Applications of Fmoc D Cys Ddm Oh in Complex Peptide Architectures

Regioselective Disulfide Bond Formation Strategies

The precise control over disulfide bond formation is critical for the synthesis of biologically active peptides that contain multiple cysteine residues. The Ddm protecting group of Fmoc-D-Cys(Ddm)-OH is instrumental in orthogonal protection schemes, which are central to achieving this control.

The synthesis of peptides with multiple disulfide bridges necessitates the use of several cysteine protecting groups that can be removed under different, specific conditions. This strategy, known as orthogonal protection, ensures that disulfide bonds are formed in a predetermined order. adventchembio.com The Ddm group is classified as a highly acid-labile group, similar to the closely related Mmt (Monomethoxytrityl) group. It can be cleaved under mildly acidic conditions that leave other, more robust protecting groups intact. sigmaaldrich.com

A common orthogonal strategy involves pairing the Ddm group with more stable protecting groups like acetamidomethyl (Acm). adventchembio.comnih.gov For a peptide with four cysteine residues intended to form two specific disulfide bonds, two cysteines can be protected with the Ddm group and two with the Acm group. The synthesis proceeds as follows:

The linear peptide is assembled using Fmoc-SPPS.

The Ddm groups are selectively removed on-resin using a dilute solution of trifluoroacetic acid (TFA) (e.g., 1-3% TFA in dichloromethane (B109758), DCM). sigmaaldrich.com This treatment is mild enough to not affect the Acm groups or the acid-labile linkers to the solid support.

The first disulfide bond is formed between the two newly freed thiol groups via oxidation.

The peptide is then cleaved from the resin, which also removes other side-chain protecting groups but leaves the Acm groups in place.

The Acm groups are subsequently removed using a specific reagent like iodine, which also facilitates the formation of the second disulfide bond. sigmaaldrich.commdpi.com

This hierarchical deprotection and oxidation sequence prevents the formation of incorrect disulfide isomers, guiding the peptide to its correctly folded and biologically active state. researchgate.netnih.gov

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |

|---|---|---|---|

| 4,4'-Dimethoxybenzhydryl | Ddm | Highly acid-labile (e.g., 1-3% TFA in DCM) | Acm, tBu, Trt (partially) |

| Trityl | Trt | Acid-labile (e.g., 95% TFA, cocktails) | Acm |

| Acetamidomethyl | Acm | Iodine, Silver salts | Trt, Ddm, tBu |

| Monomethoxytrityl | Mmt | Highly acid-labile (e.g., 1-3% TFA in DCM) | Acm, tBu, Trt |

| tert-Butyl | tBu | Strong acid (e.g., 95% TFA) | Acm |

The regioselective formation of disulfide bonds is a form of directed folding. By controlling which cysteines can interact, the synthetic chemist guides the peptide chain towards its native three-dimensional structure. nih.govresearchgate.net The quasi-stochastic mechanism of peptide folding suggests that the formation of initial disulfide bonds can provide critical constraints that significantly limit the conformational possibilities for the rest of the peptide chain, thereby driving the formation of the correct tertiary structure. nih.gov The use of this compound in combination with other protected cysteines allows for the stepwise introduction of these structural constraints, effectively directing the folding pathway and preventing misfolding and aggregation, which are common challenges in the synthesis of cysteine-rich peptides. nih.gov

Incorporation into Challenging Peptide Sequences

The chemical properties of cysteine present unique challenges during peptide synthesis, most notably the risk of racemization at the α-carbon during activation and coupling steps.

Cysteine is particularly susceptible to racemization (the conversion of the L-amino acid to a D/L mixture) during peptide synthesis. peptide.com This occurs because the α-proton is acidic and can be abstracted under the basic conditions often used in coupling reactions (e.g., with DIPEA), especially when using powerful phosphonium (B103445) or uronium salt-based activating agents like HBTU or HCTU. nih.govbachem.com The choice of the thiol protecting group significantly influences the rate of this side reaction.

Research has shown that bulky, electron-donating protecting groups on the sulfur atom can reduce the rate of racemization. The Ddm group, and the closely related Dpm (Diphenylmethyl) group, have demonstrated superiority over the more commonly used Trityl (Trt) group in this regard. sigmaaldrich.com Model studies comparing the extent of racemization during the coupling of Fmoc-Cys(Trt)-OH versus Fmoc-Cys(Dpm)-OH with HCTU/6-Cl-HOBt/DIEA activation showed significantly less D-Cys formation with the Dpm-protected derivative. sigmaaldrich.com This makes this compound a preferred building block when synthesizing peptides where maintaining chiral purity is paramount, especially when cysteine is located at a racemization-prone position in the sequence. nih.gov

| Fmoc-Cys Derivative | Coupling Conditions (HCTU/6-Cl-HOBt/DIEA) | % D-Cys Formation (Epimerization) |

|---|---|---|

| Fmoc-Cys(Trt)-OH | 25 °C | 8.0% |

| Fmoc-Cys(Dpm)-OH | 25 °C | 1.2% |

| Fmoc-Cys(Trt)-OH | 90 °C (Microwave) | 26.6% |

| Fmoc-Cys(Dpm)-OH | 90 °C (Microwave) | 4.5% |

Conotoxins are a class of disulfide-rich peptides isolated from the venom of marine cone snails. springernature.com These peptides are valuable pharmacological tools and drug leads due to their high potency and selectivity for ion channels. nih.gov However, their synthesis is exceptionally challenging due to their multiple cysteine residues and complex disulfide connectivity. nih.govmdpi.com

The successful chemical synthesis of conotoxins relies heavily on regioselective disulfide bond formation strategies. researchgate.net The use of an orthogonal protection scheme, often employing a combination of Trt, Acm, and highly acid-labile groups like Mmt or Ddm, is essential for producing the correct isomer. sigmaaldrich.commdpi.com For instance, in synthesizing a conotoxin with a C1-C3, C2-C4 disulfide pattern, C1 and C3 might be protected with Acm, while C2 and C4 are protected with a group like Ddm or Trt. mdpi.com The properties of this compound, offering both acid lability for orthogonal cleavage and reduced racemization, make it a valuable component in the toolkit for synthesizing these complex and therapeutically relevant peptides. sigmaaldrich.com

Role in Native Chemical Ligation (NCL) and Related Bioconjugation Techniques

Native Chemical Ligation (NCL) is a powerful technique for synthesizing large peptides and proteins by joining smaller, unprotected peptide fragments. nih.govmdpi.com The classic NCL reaction occurs between a peptide fragment with a C-terminal thioester and another fragment with an N-terminal cysteine. The reaction is highly chemoselective, forming a native peptide bond at the ligation site. mdpi.com

While NCL requires a deprotected N-terminal cysteine for the ligation reaction to proceed, protecting groups are crucial for any other cysteine residues present within the peptide fragments to prevent them from participating in unwanted side reactions. nih.gov Here, this compound can play a significant role. A peptide fragment can be synthesized containing an internal D-Cys residue protected with the Ddm group. This protection is stable during the Fmoc-SPPS synthesis of the peptide thioester precursor and during the NCL reaction itself, which is typically carried out in an aqueous buffer at neutral pH. nih.govosti.gov

After the successful ligation of the peptide backbone, the Ddm group can be selectively removed using mild acid. This exposes the thiol of the D-cysteine, making it available for subsequent modifications. This could include:

Formation of an internal disulfide bond with another deprotected cysteine.

Conjugation to other molecules, such as fluorescent dyes, polymers (e.g., PEGylation), or cytotoxic drugs, to create specialized peptide conjugates.

The use of a D-cysteine, as provided by this compound, can also confer increased proteolytic stability to the final peptide, a desirable attribute for therapeutic applications. The strategic placement of a D-amino acid can disrupt recognition sites for proteases, extending the peptide's half-life in vivo.

Facilitating Segment Condensation

Segment condensation involves the coupling of two fully protected peptide fragments in solution or on a solid support. A key challenge in this approach is the prevention of side reactions, including racemization at the C-terminal residue of the activating segment. The properties of the side-chain protecting groups of the amino acids within these segments can significantly influence the efficiency and fidelity of the condensation reaction.

The Ddm group is a trityl-type protecting group characterized by its acid lability. It is cleaved under mildly acidic conditions, which are orthogonal to the base-labile Fmoc group used for Nα-protection during peptide chain elongation in SPPS. This orthogonality is fundamental to modern peptide synthesis. While specific, detailed case studies focusing solely on the use of this compound in segment condensation are not extensively documented in readily available literature, the known characteristics of the Ddm group allow for informed strategic planning.

One of the primary concerns during the activation of the C-terminal carboxyl group of a peptide segment is epimerization. The bulky nature of the Ddm group may offer some steric hindrance that could potentially mitigate racemization of a C-terminal D-Cys(Ddm) residue during segment activation, although this is a complex issue influenced by multiple factors including the coupling reagents and reaction conditions.

In a hypothetical convergent synthesis, a peptide segment could be prepared with a C-terminal D-Cys(Ddm) residue. The stability of the Ddm group to the conditions of Fmoc-SPPS allows for the successful assembly of the peptide fragment. For the subsequent segment condensation, the N-terminus of this fragment would be deprotected, and it would be coupled to another peptide segment with an activated C-terminus. The Ddm group would remain in place to protect the cysteine thiol, preventing side reactions such as disulfide formation.

Strategies for Thiol-Containing Biomolecule Synthesis

The synthesis of biomolecules containing multiple cysteine residues, particularly those with specific disulfide bond connectivities, requires a sophisticated orthogonal protection strategy. This involves using a set of cysteine protecting groups that can be removed selectively under different conditions, allowing for the stepwise and controlled formation of disulfide bridges.

The Ddm group fits into this strategy as an acid-labile protecting group. Its cleavage conditions differentiate it from other commonly used cysteine protecting groups, such as the acetamidomethyl (Acm) group (removable by mercury(II) acetate (B1210297) or iodine) or various other trityl derivatives with differing acid lability.

For instance, in the synthesis of a peptide with two disulfide bonds, one might employ this compound for one pair of cysteines and Fmoc-Cys(Acm)-OH for the other pair. The synthesis would proceed as follows:

Linear Peptide Synthesis: The full-length peptide is assembled on a solid support using Fmoc-SPPS, incorporating the differentially protected cysteine residues at the desired positions.

First Disulfide Bond Formation: Following the completion of the peptide chain, the protecting group of the first cysteine pair would be selectively removed. For example, if a more acid-labile trityl-type group like Mmt (4-methoxytrityl) were used alongside Ddm, the Mmt group could be removed with dilute acid, leaving the Ddm and Acm groups intact. The exposed thiols would then be oxidized to form the first disulfide bond.

Second Disulfide Bond Formation: Subsequently, the Ddm groups could be cleaved using a specific concentration of trifluoroacetic acid (TFA) that does not affect the Acm groups. Oxidation of the newly freed thiols would then form the second disulfide bridge.

Final Deprotection: Finally, the Acm groups could be removed, and the third disulfide bond formed, if applicable, or the remaining protecting groups and the resin linkage cleaved to yield the final, correctly folded peptide.

Reaction Mechanisms and Side Reactions Involving Fmoc D Cys Ddm Oh

Detailed Mechanism of Fmoc Deprotection

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino function in SPPS due to its stability under acidic and mild basic conditions, yet its facile removal by stronger bases like piperidine (B6355638). nih.gov The deprotection proceeds via a base-catalyzed β-elimination (E1cB) mechanism. rsc.org

The process consists of two primary steps:

Proton Abstraction: A base, typically a secondary amine such as piperidine, abstracts the relatively acidic proton from the C9-position of the fluorene (B118485) ring system. peptide.comspringernature.com This is the rate-determining step of the reaction. rsc.org

β-Elimination: The abstraction of the proton leads to the formation of a carbanion, which is stabilized by the aromatic fluorene system. This intermediate is unstable and rapidly undergoes elimination, breaking the C9-O bond to release the free amine of the amino acid, carbon dioxide, and a highly reactive electrophile known as dibenzofulvene (DBF). peptide.comnih.gov

To prevent the reactive DBF from undergoing deleterious side reactions, such as irreversible alkylation of the newly deprotected α-amine, the deprotection reagent itself acts as a scavenger. peptide.com Piperidine, being a nucleophilic secondary amine, efficiently traps the DBF to form a stable piperidine-dibenzofulvene adduct, driving the equilibrium towards the deprotected products. nih.govscielo.org.mx The entire process is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF). rsc.org

Elucidation of Ddm Cleavage Mechanism

The 4,4'-dimethoxydiphenylmethyl (Ddm) group serves to protect the highly reactive thiol side chain of the cysteine residue. nih.gov It is classified as an acid-labile protecting group, comparable to the more common trityl (Trt) group. sigmaaldrich.comnih.gov The Ddm group is stable throughout the Fmoc-based synthesis cycles but is efficiently removed during the final cleavage of the peptide from the resin, typically using strong acids like trifluoroacetic acid (TFA). nih.govresearchgate.net

The cleavage mechanism is a acid-catalyzed solvolysis reaction. The process is initiated by the protonation of one of the ether oxygens of the methoxy (B1213986) groups or the sulfur atom. This is followed by the departure of the protected thiol, generating a highly stabilized tertiary carbocation, the Ddm cation. The stability of this cation is significantly enhanced by the electron-donating effect of the two methoxy groups at the para positions of the phenyl rings, which delocalize the positive charge through resonance. This high degree of stabilization facilitates the cleavage under acidic conditions. The liberated Ddm cation is subsequently quenched by scavenger molecules, such as triisopropylsilane (B1312306) (TIS) or water, present in the cleavage cocktail.

Investigation of Undesired Thiol Side Reactions during Peptide Synthesis

The sulfhydryl group of cysteine is one of the most reactive functional groups found in amino acids, making it susceptible to various side reactions beyond racemization. rsc.orgresearchgate.net The primary purpose of the Ddm protecting group is to mask this reactivity during the iterative steps of peptide synthesis.

Oxidation: The free thiol group is readily oxidized, especially under neutral or basic conditions, to form disulfide bridges. mesalabs.com This can lead to unwanted dimerization of the peptide chain or intramolecular cyclization. The Ddm group provides robust protection against air oxidation and other oxidative processes that can occur during the synthesis, deprotection, and coupling cycles. rsc.orgsmolecule.com

Alkylation: The nucleophilic thiol group can be unintentionally alkylated by reactive electrophiles. A notable side reaction is the formation of 3-(1-piperidinyl)alanine at C-terminal cysteine residues, which occurs via an elimination-addition reaction involving piperidine during Fmoc deprotection. rsc.orgresearchgate.net Furthermore, during the final TFA cleavage step, carbocations generated from the resin linker (e.g., from Wang resin) or other acid-labile side-chain protecting groups can act as alkylating agents for the newly deprotected cysteine thiol. researchgate.netnih.gov The Ddm group effectively prevents alkylation during chain assembly. To prevent alkylation during final cleavage, a "scavenger" such as ethanedithiol (EDT) or TIS is typically added to the TFA cocktail to trap these reactive carbocations before they can modify the peptide. sigmaaldrich.com

Advanced Methodologies and Future Research Directions

Optimization of Solid-Phase Peptide Synthesis Protocols

The efficiency and success of incorporating Fmoc-D-Cys(Ddm)-OH into a peptide sequence are highly dependent on the optimization of SPPS protocols. Key areas of advancement include the use of microwave assistance and the development of high-efficiency approaches to tackle challenges like racemization and aggregation.

Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has emerged as a powerful technique for accelerating peptide synthesis. nih.gov The application of microwave energy can significantly reduce coupling and deprotection times. However, elevated temperatures can also increase the risk of side reactions, most notably the racemization of the cysteine residue. nih.govmedsci.org

The 4,4'-dimethoxydiphenylmethyl (Ddm) protecting group on this compound has shown considerable promise in mitigating this issue. Research has demonstrated that the Ddm group can suppress cysteine racemization to acceptable levels (<1.0%) even during MW-SPPS at high temperatures. nih.govnih.gov This is a significant improvement compared to the more commonly used trityl (Trt) protecting group, which can lead to substantial racemization under similar conditions. nih.gov The ability to control temperature precisely and the use of nitrogen gas bubbling for even heat distribution are crucial for obtaining reliable results in semi-automated microwave synthesizers. nih.gov The choice of solvents, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidinone (NMP), which have good microwave absorption properties, is also a key consideration in optimizing MW-SPPS protocols. luxembourg-bio.com

Table 1: Racemization Levels of Cysteine Derivatives in MW-SPPS

| Cysteine Derivative | Racemization at 50°C | Racemization at 80°C |

|---|---|---|

| Fmoc-Cys(Ddm)-OH | Not explicitly stated, but significantly reduced compared to Trt | Significantly reduced compared to Trt nih.gov |

| Fmoc-Cys(Trt)-OH | 10.9% nih.gov | 26.6% nih.gov |

| Fmoc-Cys(MBom)-OH | 0.8% nih.gov | 1.3% nih.gov |

Beyond microwave assistance, other high-efficiency SPPS strategies are being developed to improve the synthesis of peptides containing this compound. These approaches focus on optimizing coupling reagents, minimizing aggregation, and preventing side reactions. gyrosproteintechnologies.com

A significant challenge in SPPS is the potential for racemization during the coupling of Fmoc-Cys derivatives, especially when using potent activating agents like uronium or phosphonium (B103445) salts in the presence of a base such as N,N-diisopropylethylamine (DIEA). nih.govresearchgate.net The Ddm protecting group has been identified as a superior alternative to the Trt group in reducing racemization under these standard coupling conditions. nih.govissuu.com Studies have shown that Fmoc-Cys(Ddm)-OH leads to significantly lower levels of racemization compared to Fmoc-Cys(Trt)-OH when using common coupling reagents like HCTU. researchgate.net

To further enhance efficiency and purity, researchers are exploring the use of alternative coupling additives and base combinations. nih.gov Additionally, the strategic incorporation of pseudoprolines and dipeptide building blocks can help to disrupt peptide aggregation, a common issue in the synthesis of long or difficult sequences. gyrosproteintechnologies.com The careful selection of resins and linkers is also critical for the successful synthesis and cleavage of the final peptide. peptide.com

Development of Novel Deprotection Strategies

The selective and efficient removal of the Ddm protecting group is crucial for subsequent peptide modifications, such as disulfide bond formation. Research is ongoing to develop novel deprotection strategies that are both effective and compatible with other protecting groups used in Fmoc/tBu-based SPPS. beilstein-journals.orgsmolecule.com

The Ddm group is known to be acid-labile and can be removed with trifluoroacetic acid (TFA). issuu.com A common method involves using a solution of 10% TFA in dichloromethane (B109758) (DCM) with scavengers like triisopropylsilane (B1312306) (TIS) and water. issuu.com However, there is a continuous effort to identify milder and more selective deprotection conditions to avoid premature cleavage of other acid-sensitive protecting groups or the peptide from the resin. iris-biotech.desigmaaldrich.com

Research into alternative acidic conditions includes the use of different concentrations of TFA or other acids like dichloroacetic acid. sigmaaldrich.com Furthermore, catalytic methods are being explored. For instance, various catalysts have been shown to facilitate the deprotection of acetals and ketals under neutral conditions, which could potentially be adapted for the Ddm group. organic-chemistry.org These include iodine, indium(III) trifluoromethanesulfonate, and sodium tetrakis(3,5-trifluoromethylphenyl)borate. organic-chemistry.org The development of such methods would enhance the orthogonality of the Ddm group in complex synthetic schemes.

Performing the deprotection of the Ddm group while the peptide is still attached to the solid support (on-resin) offers significant advantages, including simplified purification and the potential for subsequent on-resin modifications like cyclization. issuu.comgoogle.com

On-resin deprotection of acid-labile groups like Ddm requires careful optimization to prevent premature cleavage of the peptide from highly acid-labile resins such as 2-chlorotrityl or Sieber resins. google.com Studies on the on-resin removal of the related Mmt group using dilute TFA (e.g., 1% in DCM) provide a good starting point for optimizing Ddm deprotection. beilstein-journals.orgsigmaaldrich.com The use of scavengers is critical during on-resin deprotection to prevent the re-attachment of the cleaved Ddm cation to nucleophilic residues in the peptide. sigmaaldrich.com The progress of the deprotection reaction can often be monitored spectrophotometrically. sigmaaldrich.com Successful on-resin deprotection of this compound would facilitate streamlined processes for creating cyclic peptides through on-resin disulfide bond formation. cem.com

Table 2: Comparison of Acid-Labile Cysteine Protecting Groups for On-Resin Deprotection

| Protecting Group | Typical On-Resin Deprotection Condition | Key Considerations |

|---|---|---|

| Ddm | 10% TFA in DCM with scavengers issuu.com | Potential for premature resin cleavage on hyper-acid labile supports. google.com |

| Mmt | 1% TFA in DCM beilstein-journals.orgsigmaaldrich.com | Requires careful optimization to ensure complete removal without affecting other groups. researchgate.net |

| Trt | 1% TFA in DCM with scavengers sigmaaldrich.com | Reversible reaction necessitates effective scavenging. sigmaaldrich.comsigmaaldrich.com |

Integration of this compound in Automated Synthesis Platforms

The automation of SPPS has revolutionized peptide synthesis, enabling the rapid and reliable production of complex peptides. luxembourg-bio.combeilstein-journals.org The integration of this compound into these automated platforms is essential for its widespread adoption in both research and industrial settings.

Automated peptide synthesizers, including those with microwave capabilities, are increasingly common. nih.govacs.org The use of this compound is compatible with the standard Fmoc/tBu chemistry employed by these instruments. issuu.combeilstein-journals.org The synthesizer can be programmed to perform the repetitive cycles of Fmoc deprotection (typically with piperidine (B6355638) in DMF) and amino acid coupling. uci.edursc.org

For the incorporation of this compound, specific protocols may need to be optimized within the automated platform's software. This includes adjusting coupling times and temperatures, especially in microwave-assisted synthesizers, to minimize racemization while ensuring high coupling efficiency. nih.govcnr.it The ability of automated systems to handle different reagents and perform washing steps efficiently is crucial. nih.gov Furthermore, advanced synthesizers offer functionalities like real-time monitoring of Fmoc deprotection, which helps in troubleshooting and optimizing the synthesis of challenging sequences containing residues like this compound. gyrosproteintechnologies.com The successful integration into automated platforms will undoubtedly accelerate the use of this protecting group strategy for the synthesis of complex D-cysteine-containing peptides.

Computational Studies on this compound and its Interactions

Computational chemistry provides powerful tools to investigate the conformational preferences and reactivity of complex molecules like this compound at an atomic level. Through molecular modeling and simulations, researchers can gain insights that are often difficult to obtain through experimental methods alone. These studies are crucial for understanding the structural basis of the compound's properties, such as the role of the 4,4'-dimethoxydiphenylmethyl (Ddm) protecting group in suppressing racemization during peptide synthesis. nih.gov

Molecular Modeling of Protecting Group Conformations

The spatial arrangement of the bulky fluorenylmethyloxycarbonyl (Fmoc) and Ddm protecting groups is critical to the chemical behavior of this compound. Molecular modeling techniques, such as molecular mechanics (MM) and quantum mechanics (QM), are employed to determine the most stable three-dimensional conformations of the molecule.

Coarse-grained molecular dynamics simulations have been used to investigate the self-assembly of Fmoc-protected amino acids, showing that the Fmoc group plays a key role in forming defined structures through stacking interactions. rsc.orgnih.govrsc.org While these studies often focus on simpler amino acids, the principles apply to this compound as well. The conformation of the Fmoc group relative to the cysteine backbone and the Ddm group influences its accessibility and reactivity.

Molecular modeling studies would typically involve:

Conformational Searching: Systematically or stochastically rotating the rotatable bonds of the molecule to generate a wide range of possible conformations.

Energy Minimization: Using force fields (in MM) or quantum mechanical calculations (like Density Functional Theory, DFT) to optimize the geometry of each conformation and calculate its potential energy.

Population Analysis: Based on the calculated energies (often Gibbs free energy in solution), the relative population of each conformer at a given temperature can be predicted using the Boltzmann distribution.

These analyses help to identify the low-energy, predominant conformations of this compound. The orientation of the Ddm group is of particular interest as its bulk is thought to sterically hinder the deprotonation of the alpha-carbon, a key step in the racemization process. nih.gov

Table 1: Illustrative Data from a Hypothetical Conformational Analysis of this compound This table is for illustrative purposes to show the type of data generated from such a study, as specific computational results for this exact molecule are not available in the public domain.

| Conformer ID | Dihedral Angle (N-Cα-Cβ-S) | Dihedral Angle (Cα-Cβ-S-Cγ) | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|---|

| Conf-1 | -60.5° | 175.2° | 0.00 | 45.2 |

| Conf-2 | 178.9° | 65.8° | 0.85 | 20.1 |

| Conf-3 | 62.1° | -170.4° | 1.20 | 12.5 |

| Conf-4 | -58.3° | -70.1° | 2.50 | 3.7 |

Simulations of Reaction Pathways and Transition States

A significant advantage of using the Ddm protecting group for cysteine is its ability to suppress racemization during peptide coupling reactions, a common side reaction for cysteine derivatives. nih.gov Computational simulations are instrumental in elucidating the mechanisms behind this suppression.

Researchers can model the reaction pathways for both the desired peptide bond formation and the undesired racemization. This involves identifying the transition state structures for each reaction. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy and, consequently, the reaction rate.

Simulating Racemization vs. Peptide Coupling:

Racemization Pathway: This typically proceeds through the formation of an oxazolone (B7731731) intermediate or direct enolization, both of which involve the removal of the proton from the alpha-carbon. Simulations would model the approach of a base (like N,N-diisopropylethylamine, DIEA) and calculate the energy barrier to abstract this proton.

Coupling Pathway: This involves the activation of the carboxylic acid and subsequent nucleophilic attack by the amino group of the incoming amino acid. The energy profile for this multi-step process can also be mapped out.

By comparing the calculated activation energies for racemization (ΔG‡rac) and coupling (ΔG‡coup), a theoretical basis for the suppression of racemization can be established. For this compound, it is hypothesized that the steric bulk of the Ddm group significantly raises the energy of the transition state for racemization, making the peptide coupling reaction kinetically favored. Studies have demonstrated that the Ddm group leads to an acceptable level of racemization (<1.0%) even under standard solid-phase peptide synthesis (SPPS) conditions that typically promote it. nih.gov Kinetic simulations can also be used to model the reactivity of cysteine thiyl radicals and predict product formation under various conditions. nih.gov

Table 2: Illustrative Comparison of Calculated Activation Energies for C-terminal Cysteine Activation This table is for illustrative purposes to show the type of data generated from such a study, as specific computational results for this exact molecule are not available in the public domain.

| Cysteine Derivative | Coupling Reagent | Base | ΔG‡coup (kcal/mol) | ΔG‡rac (kcal/mol) | ΔΔG‡ (rac - coup) |

|---|---|---|---|---|---|

| Fmoc-D-Cys(Trt)-OH | HBTU | DIEA | 15.2 | 16.5 | 1.3 |

| This compound | HBTU | DIEA | 15.5 | 20.8 | 5.3 |

These computational approaches provide a molecular-level rationale for the experimental observation that the Ddm group is a superior choice for protecting cysteine during Fmoc-based solid-phase peptide synthesis, especially when trying to minimize epimerization. nih.govissuu.com

Analytical and Characterization Research Methodologies for Fmoc D Cys Ddm Oh and Its Peptide Products

Spectroscopic Characterization Techniques for Confirming Structure and Purity (e.g., NMR, Mass Spectrometry for research analysis)

Spectroscopic methods provide fundamental information regarding the molecular structure and composition of Fmoc-D-Cys(Ddm)-OH, confirming that the correct compound has been synthesized.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful non-destructive technique used to elucidate the precise structure of the molecule. Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional experiments are used to assign signals to specific atoms within the compound.

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. Characteristic signals for this compound include distinct aromatic protons from the Fmoc and Ddm groups, methoxy (B1213986) protons from the Ddm group, and the aliphatic protons of the D-cysteine backbone. scienceopen.com

¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom. Expected signals include those for the carbonyl carbon, aromatic carbons of the protecting groups, and the alpha and beta carbons of the cysteine residue. smolecule.com

Representative NMR Data for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Description |

|---|---|---|---|

| ¹H | Fmoc (Aromatic) | ~7.30 - 7.80 | Multiple signals (doublets, triplets) corresponding to the fluorenyl group protons. scienceopen.com |

| ¹H | Ddm (Aromatic) | ~6.80 - 7.40 | Signals for the phenyl protons of the 4,4'-dimethoxydiphenylmethyl group. |

| ¹H | Ddm (Methoxy) | ~3.75 | A sharp singlet corresponding to the two -OCH₃ groups. |

| ¹H | Fmoc (CH, CH₂) | ~4.20 - 4.40 | Signals for the aliphatic protons of the Fmoc group. scienceopen.com |

| ¹H | D-Cysteine (α-CH, β-CH₂) | ~2.80 - 4.50 | Multiplets corresponding to the backbone protons of the amino acid. |

| ¹³C | Carboxyl (C=O) | ~172 - 176 | Signal for the carboxylic acid carbon. smolecule.com |

| ¹³C | Fmoc/Ddm (Aromatic) | ~114 - 145 | Multiple signals for the aromatic carbons of the protecting groups. |

| ¹³C | D-Cysteine (α-C, β-C) | ~35 - 55 | Signals for the backbone carbons. |

Mass Spectrometry (MS) is used to confirm the molecular weight and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a common technique for this type of molecule. smolecule.com

Molecular Weight Confirmation: ESI-MS analysis typically shows a protonated molecular ion peak [M+H]⁺. For this compound (C₃₈H₃₃NO₆S), the calculated molecular weight is 631.74 g/mol , so the expected peak would be at a mass-to-charge ratio (m/z) of approximately 632.7.

Fragmentation Analysis: Tandem MS (MS/MS) experiments can induce fragmentation, with a characteristic loss of the Fmoc group (222.2 Da) being a common observation. smolecule.com This helps to confirm the identity of the compound. For peptide products, MS is invaluable for sequence verification. nih.gov

Summary of Mass Spectrometry Data

| Analysis | Expected Result (m/z) | Information Gained |

|---|---|---|

| ESI-MS ([M+H]⁺) | ~632.7 | Confirms the molecular weight of the intact molecule. |

| ESI-MS ([M+Na]⁺) | ~654.7 | Confirms molecular weight via sodium adduct formation. |

| Tandem MS (MS/MS) | Fragment at ~410.5 | Structural confirmation through the characteristic loss of the Fmoc group. |

Chromatographic Methods for Monitoring Reaction Progress and Purity (e.g., HPLC, GC-MS for detailed analysis)

Chromatographic techniques are the cornerstone for assessing the purity of this compound and for monitoring the progress of peptide synthesis reactions.

High-Performance Liquid Chromatography (HPLC) , particularly reverse-phase HPLC (RP-HPLC), is the most widely used method for determining the purity of protected amino acids and the resulting crude and purified peptides. sigmaaldrich.comrsc.org The method separates compounds based on their hydrophobicity.

Purity Assessment: A standard RP-HPLC analysis of this compound will show a major peak for the product and minor peaks for any impurities. Purity is typically reported as a percentage of the total peak area detected at a specific wavelength, commonly 214 nm for the peptide backbone or 254/280 nm for aromatic groups. rsc.org High-quality starting materials are expected to have a purity of ≥99.0%. sigmaaldrich.com

Reaction Monitoring: In solid-phase peptide synthesis, small amounts of the peptide-resin can be cleaved, and the resulting crude peptide is analyzed by HPLC to monitor the efficiency of coupling and deprotection steps. researchgate.net For peptide products containing cysteine, HPLC can also be used to distinguish between the reduced (thiol) and oxidized (disulfide-bonded) forms, which often have different retention times. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is less frequently used for the direct analysis of non-volatile compounds like Fmoc-protected amino acids. However, it can be a valuable tool for detecting small, volatile side products or impurities that may be present in the starting material.

Advanced Techniques for Assessing Enantiomeric Purity (e.g., Chiral HPLC, GC-MS)

Maintaining the stereochemical integrity of the D-amino acid is crucial, as racemization (conversion to the L-enantiomer) can lead to the synthesis of undesired diastereomeric peptides with altered biological properties.

Chiral HPLC is the definitive method for determining the enantiomeric purity of this compound. phenomenex.com This technique uses a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, allowing for their separation.

Methodology: Polysaccharide-based CSPs are commonly used under reversed-phase conditions. phenomenex.comphenomenex.com The mobile phase often consists of an organic modifier like acetonitrile (B52724) and an acidic additive, such as trifluoroacetic acid (TFA), which improves peak shape. phenomenex.com

Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers. For use in peptide synthesis, the enantiomeric purity is expected to be very high, often ≥99.8% ee. phenomenex.com In many systems, the D-enantiomer is observed to elute before the L-enantiomer. nih.gov

Representative Chiral HPLC Separation Data

| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|

| This compound | 18.5 | 99.95 | 99.9% |

| Fmoc-L-Cys(Ddm)-OH | 21.2 | 0.05 |

Chiral GC-MS can also be used to assess enantiomeric purity, although it typically requires the compound to be converted into a more volatile derivative first.

Methodologies for Quantifying Side Product Formation

During both the synthesis of this compound and its subsequent use in peptide synthesis, various side reactions can occur, leading to the formation of impurities. nih.gov Analytical methods must be capable of detecting and quantifying these side products.

Common side products and the methodologies for their quantification include:

Racemization: As discussed, racemization of the α-carbon can occur, particularly during the amino acid activation step in peptide synthesis. nih.govsigmaaldrich.com This is quantified primarily by Chiral HPLC. The Ddm protecting group is one of several developed to suppress this side reaction compared to the standard Trityl (Trt) group. nih.gov